1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(methylthio)-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a carboxylic acid functional group and a methylthio group. Its molecular formula is C9H10N2O2S, and it has a molecular weight of 198.25 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
This compound and its derivatives have been synthesized and studied for their pharmacological properties, particularly as inhibitors of various enzymes such as phosphodiesterases and fibroblast growth factor receptors. The synthesis methods and biological evaluations have been documented in various scientific literature, including studies published in journals like the National Center for Biotechnology Information and other chemical databases.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(methylthio)-, methyl ester is classified under the following categories:
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives typically involves multi-step organic reactions. A common approach includes:
The synthesis often involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves:
Biological evaluations have shown that certain derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors with IC50 values in the nanomolar range.
1H-Pyrrolo[2,3-b]pyridine derivatives are primarily used in scientific research for:
The 1H-pyrrolo[2,3-b]pyridine nucleus (7-azaindole) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purine bases and its versatile capacity for functionalization at multiple positions. This bicyclic aromatic system combines the electronic properties of pyrrole and pyridine rings, creating a unique pharmacophore capable of forming multiple hydrogen-bonding interactions with biological targets. The scaffold's significance stems from its balanced physicochemical properties, including moderate logP values and aqueous solubility, which contribute to favorable drug-likeness parameters. Its nitrogen-rich structure enables diverse binding modes with enzymes and receptors, particularly kinases and proteases involved in disease pathways [6] [9]. The strategic incorporation of substituents at positions 2, 4, and 5 has yielded compounds with remarkable biological activities, positioning this scaffold as a cornerstone in modern drug discovery programs targeting oncology, inflammation, and respiratory diseases.
The therapeutic exploration of pyrrolo[2,3-b]pyridine derivatives has evolved through distinct phases, marked by key milestones in target identification and structural optimization:
Early Kinase Inhibitors (2008–2015): The scaffold gained prominence through its integration into kinase inhibitor design. Researchers capitalized on the nitrogen atom at position 1 (pyrrolic NH) and position 7 (pyridinic N) to mimic adenine's hydrogen-bonding capacity in ATP-binding sites. Seminal work demonstrated that 7-azaindole derivatives effectively inhibited c-Met tyrosine kinase, with compound 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives showing IC₅₀ values of 0.11–1.1 μM against PDE4B [4] [9]. The co-crystallization of these compounds with c-Met kinase revealed crucial hydrogen bonds between the pyrrolopyridine core and backbone residues Pro1158/Met1160, validating the scaffold's utility in type I kinase inhibitors.
Inflammatory Disease Breakthroughs (2016–2018): Structural diversification led to potent PDE4B and human neutrophil elastase (HNE) inhibitors. The 3,3-difluoroazetidine-substituted pyrrolo[2,3-b]pyridine-2-carboxamide (11h) emerged as a selective PDE4B inhibitor (IC₅₀ = 0.14 μM) with 6-fold selectivity over PDE4D [4]. Concurrently, HNE inhibitor programs yielded nanomolar inhibitors (e.g., compounds 2a/2b with IC₅₀ = 14–15 nM) featuring N1-acyl and C3-cyano substitutions on the pyrrolopyridine core. These compounds demonstrated significant TNF-α suppression in macrophages, highlighting their anti-inflammatory potential [8] [10].
Recent Scaffold Hybridization (2019–present): Contemporary research focuses on covalent hybrids combining pyrrolopyridine with complementary pharmacophores. Examples include FGFR inhibitors incorporating methylthio substitutions and bifunctional degraders targeting oncology targets. The methylthio group at position 4, as seen in 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, enhances target residence time through hydrophobic interactions [5] [9].
Table 1: Key Therapeutic Milestones of Pyrrolo[2,3-b]pyridine Derivatives
Year | Compound Class | Biological Target | Optimal Activity | Therapeutic Area |
---|---|---|---|---|
2008 | 7-Azaindole aminopyridines | c-Met kinase | IC₅₀ = 0.48 μM | Oncology |
2016 | Pyrazolo[3,4-b]pyridines | c-Met/ALK | IC₅₀ = 0.11 μM (enzyme) | NSCLC therapy |
2018 | N-Acyl pyrrolopyridines | Human neutrophil elastase | IC₅₀ = 14–15 nM | Pulmonary inflammation |
2020 | Difluoroazetidine carboxamides | PDE4B | IC₅₀ = 0.14 μM (6-fold selectivity) | CNS disorders |
The strategic installation of substituents at critical positions of the pyrrolo[2,3-b]pyridine scaffold directly governs target selectivity, potency, and metabolic stability. Position-specific effects are quantifiable through structure-activity relationship (SAR) studies:
Carboxamide diversification: Tertiary amides (e.g., 3,3-difluoroazetidine in 11h) boost PDE4B inhibition (IC₅₀ = 0.14 μM) by filling hydrophobic pockets, while secondary amides exhibit reduced potency. Spirocyclic carboxamides (11j–m) disrupt binding geometry, decreasing activity >20-fold [4].
Position 4 (Methylthio/Methyl Group):
Methyl groups at position 4 (e.g., 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) increase steric hindrance, potentially improving isoform selectivity in PDE inhibitors [5].
Position 3 (Electron-Withdrawing Groups):
Table 2: Impact of Position-Specific Substituents on Bioactivity
Position | Substituent | Target | Activity Shift | Structural Rationale |
---|---|---|---|---|
2 | –COOH | Kinases | IC₅₀ < 0.5 μM (PDE4B) | H-bond donation to hinge residue |
2 | –CON(CH₂CF₂) (difluoroazetidine) | PDE4B | IC₅₀ = 0.14 μM (6-fold selectivity) | Hydrophobic pocket filling |
4 | –SCH₃ | FGFR/c-Met | 3–5× potency increase | Enhanced hydrophobic contact |
3 | –CN | Human neutrophil elastase | IC₅₀ = 14–80 nM | Polarization of π-system for H-bonding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: